

Characterization of Poly(5-methyl-3-vinyl-2-oxazolidinone): Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Oxazolidinone, 5-methyl-3-vinyl-

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Introduction

Poly(5-methyl-3-vinyl-2-oxazolidinone), hereafter referred to as PVMOX, is a versatile polymer synthesized from the monomer 5-methyl-3-vinyl-2-oxazolidinone (VMOX).[1] Its unique chemical structure, featuring a five-membered heterocyclic ring, imparts a range of desirable properties, making it a polymer of significant interest in various industrial and research applications.[1][2] This document provides a detailed overview of the characterization of PVMOX, including its synthesis, physicochemical properties, and the analytical techniques employed for its comprehensive evaluation. These application notes and protocols are intended to guide researchers in the synthesis and characterization of PVMOX for applications such as kinetic hydrate inhibitors (KHIs) in the oil and gas industry, and as a component in UV-curable coatings, adhesives, and inks.[1][3]

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of PVMOX is presented in the table below. This data has been compiled from various studies and provides a baseline for the characterization of newly synthesized PVMOX.

Property	Value	Analytical Technique
Molecular Weight (Mn)	2,400 g/mol (for PVMOX-2.4k)	Size Exclusion Chromatography (SEC)
Polydispersity Index (PDI)	High (e.g., 6.2 for a VMOX:VCap copolymer, suggesting potential for aggregation)	Size Exclusion Chromatography (SEC)
Cloud Point (Tcl)	73 °C (for PVMOX-2.4k at 2500 ppm in deionized water)	Visual Observation with Temperature Control
Solubility	Soluble in water and ethanol. [3]	Visual Inspection
Appearance	White powder (precipitated form)	Visual Inspection

Experimental Protocols

Detailed methodologies for the synthesis and characterization of PVMOX are provided below.

Synthesis of PVMOX via Free Radical Polymerization

This protocol describes the synthesis of a low molecular weight PVMOX homopolymer.[\[1\]](#)

Materials:

- 5-methyl-3-vinyl-2-oxazolidinone (VMOX) monomer
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
- 2-Propanol (solvent)
- Nitrogen gas (for purging)
- Schlenk flask
- Magnetic stirrer and stir bar

- Heating mantle or oil bath

Procedure:

- In a Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (39.32 mmol) of VMOX in 10 g of 2-propanol.[\[1\]](#)
- Add 0.05 g (1.0 wt%) of AIBN to the solution.[\[1\]](#)
- Seal the flask and purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen. This can be achieved using a standard pump-fill technique.[\[1\]](#)
- While stirring, heat the reaction mixture to 80 °C using a heating mantle or oil bath.[\[1\]](#)
- Allow the reaction to proceed overnight under a nitrogen atmosphere.[\[1\]](#)
- To isolate the polymer, cool the reaction mixture to room temperature. The polymer may precipitate out of solution.
- If a precipitate forms, collect the white powder by filtration and wash it twice with 2-propanol.[\[1\]](#)
- Dry the polymer under reduced pressure to obtain the final product.[\[1\]](#)

Characterization Techniques

NMR spectroscopy is used to confirm the structure of the polymer and to ensure the complete polymerization of the monomer.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent

Sample Preparation:

- Dissolve 5-10 mg of the dried PVMOX polymer in approximately 0.7 mL of CDCl_3 .
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H NMR and ^{13}C NMR spectra.
- The disappearance of the vinyl proton signals from the monomer is a key indicator of successful polymerization.

FTIR spectroscopy is employed to identify the functional groups present in the polymer.

Instrumentation:

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

- Place a small amount of the dried PVMOX powder directly onto the ATR crystal.

Data Acquisition:

- Record the FTIR spectrum over a suitable wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Key characteristic peaks for PVMOX include the C=O stretching vibration of the oxazolidinone ring.

SEC is used to determine the molecular weight (M_n , M_w) and polydispersity index (PDI) of the polymer.

Instrumentation:

- SEC system equipped with a refractive index (RI) detector.
- Appropriate SEC columns (e.g., polystyrene-divinylbenzene columns).
- Mobile phase: N,N-Dimethylformamide (DMF) with an added salt like LiBr is often used for polar polymers.

Sample Preparation:

- Prepare a dilute solution of the PVMOX polymer (e.g., 1-2 mg/mL) in the mobile phase.
- Filter the solution through a 0.22 μm syringe filter before injection.

Data Acquisition and Analysis:

- Inject the sample into the SEC system.
- Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).
- Analyze the resulting chromatogram to determine M_n , M_w , and PDI.

DSC is used to determine the glass transition temperature (T_g) of the polymer, while TGA provides information about its thermal stability and decomposition profile.

Instrumentation:

- DSC instrument
- TGA instrument
- Aluminum pans for sample encapsulation

DSC Protocol (for T_g determination):

- Accurately weigh 5-10 mg of the dried PVMOX polymer into an aluminum DSC pan and seal it.
- Heat the sample to a temperature above its expected T_g (e.g., 150 $^{\circ}\text{C}$) at a controlled rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a nitrogen atmosphere to erase its thermal history.
- Cool the sample rapidly to a low temperature (e.g., -50 $^{\circ}\text{C}$).
- Reheat the sample at a controlled rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) and record the heat flow. The T_g is observed as a step change in the heat flow curve.

TGA Protocol (for thermal stability):

- Accurately weigh 5-10 mg of the dried PVMOX polymer into a TGA pan.
- Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
- Record the weight loss of the sample as a function of temperature.

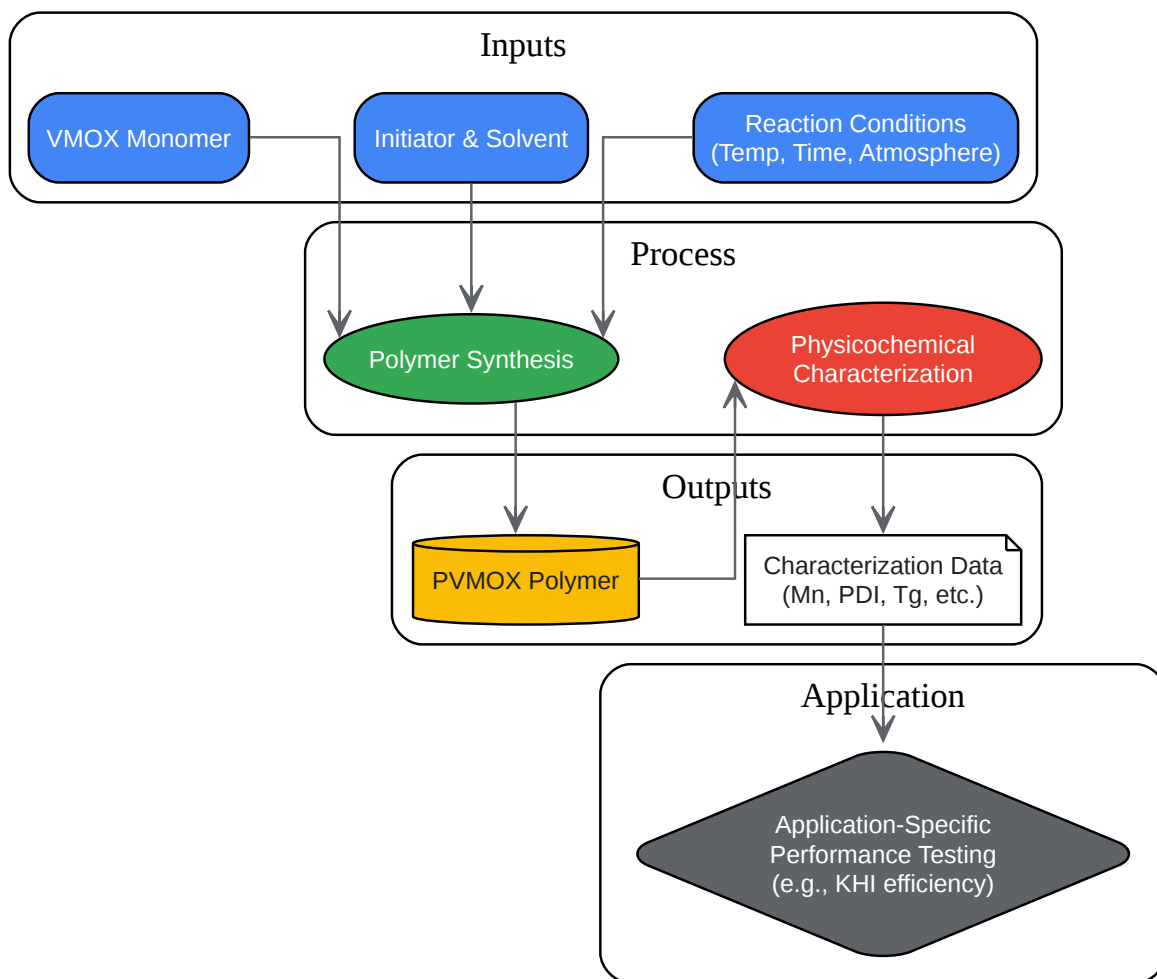
Visualizations

The following diagrams illustrate the experimental workflow for the characterization of PVMOX and the logical relationship between its synthesis and characterization.



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Caption: Experimental workflow for the synthesis and characterization of PVMOX.



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Caption: Logical relationship of PVMOX synthesis, characterization, and application.

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